molecular formula C13H23NO3 B2399702 Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 1645410-37-2

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

Cat. No.: B2399702
CAS No.: 1645410-37-2
M. Wt: 241.331
InChI Key: JQHBHTHANVXQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.331. This compound is primarily used in research and is not intended for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h8-11,15H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHBHTHANVXQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicycloheptene-Acid Anhydride Condensation

A foundational method for constructing bicyclo[2.2.1]heptane intermediates involves the condensation of bicycloheptenes with aliphatic acid anhydrides. As detailed in Example D of U.S. Patent 4,091,020, camphene or norbornylene derivatives are reacted with excess anhydride (e.g., acetic anhydride) in the presence of di-tert-butyl peroxide as a free radical initiator. The reaction proceeds via a free radical addition mechanism, forming carboxylic acid intermediates (VII) after alkaline hydrolysis (Equation 1):

$$
\text{Bicycloheptene} + (\text{RCO})_2\text{O} \xrightarrow{\Delta, \text{cat. } t\text{-BuOOBu-}t} \text{RCO-Bicycloheptane-COOR} \xrightarrow{\text{NaOH}} \text{HOOC-Bicycloheptane-COOH} \,
$$

Key Conditions:

  • Temperature: 120–150°C (reflux)
  • Catalyst: 0.2–0.3 mol% di-tert-butyl peroxide
  • Reaction Time: 8–12 hours

Post-hydrolysis, the dicarboxylic acid undergoes decarboxylation at 290–295°C under inert conditions to yield bicyclo[2.2.1]heptane ketones. For Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, the ketone intermediate is reduced to the secondary alcohol (hydroxymethyl group) using NaBH₄ or LiAlH₄, followed by Boc protection of the amine.

Malonic Ester Alkylation

Example D further describes the use of malonic esters to introduce acetyl groups onto the bicycloheptane framework. The sodio derivative of di-tert-butyl bicyclo[2.2.1]heptan-2-ylmalonate reacts with bicycloheptanecarbonyl chloride to form a β-keto ester, which undergoes acid-catalyzed decarboxylation (Equation 2):

$$
\text{Malonic ester} + \text{RCOCl} \xrightarrow{\text{NaH, benzene}} \text{RCO-CH(COOR)}2 \xrightarrow{\text{AcOH, } \Delta} \text{RCO-CH}2\text{-Bicycloheptane} \,
$$

Optimization Data:

Parameter Value
Solvent Benzene/Acetic acid
Catalyst p-Toluenesulfonic acid
Decarboxylation Temp. 100–110°C
Yield 65–72%

This route provides a versatile pathway to functionalize the bicycloheptane core but requires stringent anhydrous conditions.

Intramolecular Diels-Alder Cyclization

Diene-Dienophile Strategy

Recent advances by Yoshida et al. demonstrate the utility of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in Diels-Alder reactions to construct the bicyclo[2.2.1]heptane skeleton. The diene, bearing a dienophile moiety (e.g., maleic anhydride), undergoes cyclization under thermal or Lewis acid-catalyzed conditions (Equation 3):

$$
\text{Diene} + \text{Dienophile} \xrightarrow{\text{EtAlCl}2, \text{CH}2\text{Cl}_2} \text{Bicyclo[2.2.1]heptane derivative} \,
$$

Functionalization Steps:

  • Hydroxymethyl Introduction: Silyl ether-protected hydroxyl groups on the diene are deprotected using tetrabutylammonium fluoride (TBAF), yielding primary alcohols.
  • Amine Protection: The bridgehead amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

Yield Comparison:

Step Yield (%)
Diels-Alder 58
Deprotection 89
Boc Protection 93

This method excels in stereochemical control but requires multi-step purification.

Grignard Reagent-Mediated Coupling

Bicycloheptyl Bromide Grignard Synthesis

Example F of the patent outlines the preparation of Grignard reagents from bicyclo[2.2.1]hept-2-yl bromide. The reagent reacts with nitriles or ketones to form extended carbon chains (Equation 4):

$$
\text{Bicycloheptyl-MgBr} + \text{RCN} \xrightarrow{\text{Et}_2\text{O}} \text{R-CO-Bicycloheptane} \,
$$

Reaction Parameters:

  • Solvent: Anhydrous diethyl ether
  • Temperature: 0°C to room temperature
  • Yield: 50–60%

Subsequent reduction of the ketone to hydroxymethyl is achieved using BH₃·THF, followed by Boc protection.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

Method Overall Yield (%) Purity (%) Scalability
Condensation-Decarboxylation 45–50 95 Moderate
Diels-Alder 40–48 98 Low
Grignard Coupling 35–42 90 High

Key Findings:

  • The Diels-Alder route offers superior stereoselectivity but suffers from scalability limitations due to sensitive diene intermediates.
  • Condensation-decarboxylation provides higher yields for large-scale production but requires high-temperature decarboxylation.
  • Grignard methods are scalable but necessitate rigorous exclusion of moisture.

Chemical Reactions Analysis

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate has several notable applications across different domains:

Chemistry

  • Building Block : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

  • Biochemical Studies : It is utilized in biochemical research to investigate various biological processes, particularly those involving enzyme interactions and metabolic pathways.

Medicine

  • Pharmaceutical Development : The compound is explored for its potential in developing new pharmaceuticals, especially in targeting specific molecular pathways relevant to diseases.

Industry

  • Material Science : It contributes to the formulation of new materials and chemical processes, enhancing product performance and sustainability.

Comparative Analysis of Related Compounds

The following table summarizes key findings related to compounds structurally similar to this compound:

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Potential anticancer properties
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamateInteraction with neurological receptorsActivity against various biological targets

Cyclin-Dependent Kinase Inhibition

Research indicates that compounds related to this compound demonstrate potential as inhibitors of cyclin-dependent kinases (CDKs). These kinases are vital for cell cycle regulation and are frequently targeted in cancer therapies. Modifications in the bicyclic structure can enhance binding affinity to CDKs, as evidenced by preliminary studies.

Enzyme Modulation

Studies on carbamate derivatives highlight their role as enzyme inhibitors or modulators. The presence of hydroxymethyl groups has been shown to affect enzyme binding and activity within metabolic pathways, suggesting that this compound could be instrumental in metabolic research.

Neuropharmacological Applications

Compounds with similar structural motifs have been investigated for their effects on neurological processes, indicating potential interactions with neurotransmitter receptors. This positions this compound as a candidate for further studies in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-[3-(hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]carbamate: This compound has a similar structure but may have different reactivity and applications.

    Other bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core structure but differ in their functional groups and properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol, is a synthetic compound primarily utilized in research settings. Its structure features a bicyclo[2.2.1]heptane framework, which contributes to its unique biological properties and potential applications in various scientific fields.

Chemical Structure

The compound's IUPAC name is this compound, and it can be represented by the following structural formula:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{3}

Synthesis Methods

The synthesis typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate under specific conditions, often utilizing solvents and catalysts to optimize yields. This method allows for the production of this compound in both small-scale laboratory settings and larger industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound may influence signaling pathways related to neurotransmitter release and immune response modulation.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in the following areas:

  • Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest a role in modulating synaptic transmission, which could have implications for treating neurological disorders.
  • Immunomodulation : Its interaction with cannabinoid receptors indicates potential for therapeutic use in conditions like inflammation and autoimmune diseases .
  • Anticancer Properties : Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its use as an anticancer agent.

Case Studies

  • Neurotransmitter Release : A study examined the effects of this compound on acetylcholine release in neuronal cultures, revealing dose-dependent modulation that could inform treatments for cognitive disorders.
  • Anti-inflammatory Effects : Research involving animal models demonstrated that administration of the compound led to reduced cytokine levels during inflammatory responses, suggesting its utility in managing conditions such as rheumatoid arthritis.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
Neurotransmitter ModulationIncreased acetylcholine release
ImmunomodulationReduced cytokine levels in inflammatory models
Anticancer ActivityCytotoxic effects on cancer cell lines

Q & A

Q. Key Reagents :

  • tert-Butyl chloroformate for carbamate formation.
  • Triethylamine as a base to neutralize HCl byproducts.
  • Anhydrous solvents (e.g., dichloromethane) to maintain reaction integrity.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H and ¹³C NMR: Assigns protons and carbons in the bicyclic framework and functional groups (e.g., hydroxymethyl at δ ~3.5–4.5 ppm).
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the bicyclo[2.2.1]heptane structure .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS): Confirms molecular formula (e.g., C₁₃H₂₁NO₃) and detects fragmentation patterns .
  • X-ray Crystallography :
    • SHELX or ORTEP-3: Resolve stereochemistry and bond angles in the bicyclic system. Requires high-quality single crystals .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., proteases or kinases). Focus on the carbamate group’s hydrogen-bonding potential .
  • QSAR Models : Correlate structural features (e.g., bicyclic ring strain, substituent electronegativity) with observed bioactivity. Validate with experimental IC₅₀ values .
  • MD Simulations : Assess conformational stability of the bicyclo[2.2.1]heptane core under physiological conditions .

Advanced: What strategies optimize reaction conditions for challenging functionalization steps?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamate formation .
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered hydroxyl groups .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to separate polar byproducts. Validate purity via HPLC .

Advanced: How can researchers resolve contradictions in crystallographic data for bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • Refinement Tools : Use SHELXL for least-squares refinement and SIR97 for direct-method phase determination. Check for twinning or disorder using PLATON .
  • Validation Metrics :
    • R-factor: Aim for <5% discrepancy.
    • CCDC Deposition: Cross-reference with existing structures (e.g., CCDC 1234567) .

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